molecular formula C10H6N2O3 B12958771 6-Nitro-5-quinolinecarboxaldehyde CAS No. 101327-86-0

6-Nitro-5-quinolinecarboxaldehyde

Cat. No.: B12958771
CAS No.: 101327-86-0
M. Wt: 202.17 g/mol
InChI Key: AWZJOFJZDDOJGX-UHFFFAOYSA-N
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Description

6-Nitro-5-quinolinecarboxaldehyde is a heterocyclic aromatic compound with the molecular formula C10H6N2O3 It is a derivative of quinoline, characterized by the presence of a nitro group at the 6th position and an aldehyde group at the 5th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-5-quinolinecarboxaldehyde typically involves the nitration of quinoline derivatives followed by formylation. One common method is the nitration of quinoline-5-carboxaldehyde using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-5-quinolinecarboxaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, sodium dithionite (Na2S2O4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 6-Nitro-5-quinolinecarboxylic acid

    Reduction: 6-Amino-5-quinolinecarboxaldehyde

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

6-Nitro-5-quinolinecarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-Nitro-5-quinolinecarboxaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. These interactions make it a valuable compound for studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 6-Nitroquinoline-5-carbaldehyde
  • 2-Chloroquinoline-3-carbaldehyde
  • Quinoline-5-carboxaldehyde

Uniqueness

6-Nitro-5-quinolinecarboxaldehyde is unique due to the specific positioning of the nitro and aldehyde groups on the quinoline ring, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in other similar compounds.

Properties

CAS No.

101327-86-0

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

6-nitroquinoline-5-carbaldehyde

InChI

InChI=1S/C10H6N2O3/c13-6-8-7-2-1-5-11-9(7)3-4-10(8)12(14)15/h1-6H

InChI Key

AWZJOFJZDDOJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=O)[N+](=O)[O-])N=C1

Origin of Product

United States

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